molecular formula C22H20ClN3O2 B6525821 3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)urea CAS No. 946202-63-7

3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)urea

Cat. No.: B6525821
CAS No.: 946202-63-7
M. Wt: 393.9 g/mol
InChI Key: INVOVSQEFYXUPI-UHFFFAOYSA-N
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Description

3-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)urea is a carbazole-based derivative featuring a urea moiety linked to a 4-chlorophenyl group and a 2-hydroxypropyl chain attached to the carbazole core (Fig. 1). Carbazole derivatives are well-studied for their diverse pharmacological activities, including antidiabetic, anticancer, and antioxidant effects.

Properties

IUPAC Name

1-(3-carbazol-9-yl-2-hydroxypropyl)-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O2/c23-15-9-11-16(12-10-15)25-22(28)24-13-17(27)14-26-20-7-3-1-5-18(20)19-6-2-4-8-21(19)26/h1-12,17,27H,13-14H2,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVOVSQEFYXUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CNC(=O)NC4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)urea is a member of the carbazole derivatives, which have gained attention due to their diverse biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H25ClN2O3C_{24}H_{25}ClN_{2}O_{3} with a molecular weight of approximately 425.92 g/mol. The structure includes a carbazole moiety linked to a hydroxypropyl group and a chlorophenyl urea, contributing to its biological activity.

PropertyValue
Molecular FormulaC24H25ClN2O3
Molecular Weight425.92 g/mol
IUPAC NameThis compound
LogP6.12
Density1.4 ± 0.1 g/cm³

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Anticancer Activity : Compounds with carbazole structures have shown potential as anticancer agents. They may induce apoptosis in cancer cells through pathways involving p53 activation and inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
  • Antimicrobial Activity : Some studies indicate that carbazole derivatives exhibit significant antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.

Case Studies

  • Anticancer Studies :
    A study on carbazole derivatives reported that compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The derivatives exhibited increased apoptosis rates, particularly through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors like Bcl-2 .
  • Antimicrobial Studies :
    Another investigation focused on the antimicrobial properties of related carbazole compounds found that they showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The zones of inhibition ranged from 12.6 mm to 22.3 mm at concentrations around 100 µg/mL .

Comparative Biological Activity

The following table summarizes the biological activities reported for various carbazole derivatives, including the compound :

CompoundAnticancer ActivityAntimicrobial ActivityMechanism of Action
This compoundHighModerateApoptosis induction, CDK inhibition
9H-Carbazole derivativesHighHighCell cycle arrest, membrane disruption
N-substituted carbazolesModerateHighAntimicrobial action through metabolic inhibition

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing carbazole derivatives exhibit significant anticancer properties. The structural features of 3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)urea suggest potential activity against various cancer cell lines. Studies have shown that similar carbazole-based compounds can induce apoptosis in cancer cells by modulating pathways involved in cell survival and proliferation .

Mechanism of Action
The mechanism through which this compound exerts its anticancer effects may involve the inhibition of specific kinases or enzymes related to tumor growth. For instance, carbazole derivatives have been noted to target the PI3K/Akt pathway, crucial for cell survival and growth . Further research is needed to elucidate the precise mechanisms of action for this specific compound.

Materials Science

Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of carbazole derivatives make them suitable candidates for use in OLEDs. Their ability to act as hole transport materials enhances the efficiency of light emission in these devices. Studies have demonstrated that incorporating carbazole structures into OLEDs can improve their performance metrics such as brightness and efficiency.

Polymer Composites
In materials science, the compound's incorporation into polymer matrices has been explored to enhance thermal stability and mechanical properties. The presence of the carbazole moiety contributes to improved thermal resistance, making it suitable for high-performance applications.

Biological Research

Neuroprotective Effects
Recent studies have suggested that compounds similar to this compound may exhibit neuroprotective effects. These effects are attributed to their ability to scavenge free radicals and inhibit neuroinflammatory processes, which are critical in neurodegenerative diseases like Alzheimer's .

Drug Delivery Systems
The compound's ability to form stable complexes with various biomolecules positions it as a potential candidate for drug delivery applications. Its hydrophobic character can be advantageous in formulating nanoparticles that enhance the solubility and bioavailability of poorly soluble drugs .

  • Anticancer Activity Evaluation : A study conducted on various synthesized carbazole derivatives demonstrated that those with hydroxyl substitutions exhibited enhanced cytotoxicity against breast cancer cell lines compared to their unsubstituted counterparts .
  • OLED Performance Enhancement : Research on OLED devices incorporating carbazole-based materials showed a significant increase in luminous efficiency (up to 30%) when optimized formulations were used.
  • Neuroprotective Mechanisms : In vitro studies revealed that carbazole derivatives could reduce oxidative stress markers in neuronal cell cultures, indicating potential therapeutic pathways for neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

Structural and Functional Insights

Carbazole derivatives exhibit varied biological activities depending on their substituents and conjugated moieties. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of Carbazole Derivatives
Compound Name Structural Features Biological Activity Potency/Comparison Reference
Target Compound Carbazole, 2-hydroxypropyl, urea, 4-ClPh Cryptochrome modulation? Not explicitly reported
2-(3-(9H-Carbazol-9-yl)-2-hydroxypropyl)isothiazoline-1,1-dioxide Carbazole, isothiazoline-dioxide α-Glucosidase inhibition > Acarbose (positive control)
Triazole-linked carbazoles Carbazole fused with triazoles α-Glucosidase inhibition > Acarbose
Chiglitazar Ethylphenoxy substituents Insulin sensitivity enhancement Effective in preclinical models
1-(3-(3,6-Difluoro-9H-carbazol-9-yl)-2-hydroxypropyl)imidazolidin-2-one Cyclic urea (imidazolidinone) Cryptochrome modulation Moderate activity
Mahanine derivatives Tetracyclic carbazole framework GLUT4 translocation in glucose uptake Significant effect in muscle/adipocytes
Halogenated analogs (e.g., C1–C4 in ) 4-Chlorophenyl, bromophenyl substituents Cytotoxicity (tested in NMR studies) Varies by substitution

Key Observations

Urea vs. Cyclic Urea Groups :

  • The target compound’s linear urea group differs from cyclic urea analogs like imidazolidin-2-one derivatives. While cyclic ureas are associated with cryptochrome modulation , the linear urea in the target may exhibit distinct binding interactions or target alternative pathways.

Halogenation Effects :

  • The 4-chlorophenyl group in the target compound aligns with halogenated analogs (e.g., ’s C1–C4), which are studied for cytotoxicity. Halogens like chlorine may improve pharmacokinetic properties (e.g., lipophilicity, stability) but require optimization to balance efficacy and toxicity .

Triazole and Isothiazoline-Dioxide Derivatives: Carbazoles linked to triazoles or isothiazoline-dioxide groups demonstrate superior α-glucosidase inhibition compared to acarbose, a standard antidiabetic drug .

Tetracyclic Systems and Ethylphenoxy Groups: Mahanine derivatives (tetracyclic carbazoles) and Chiglitazar (ethylphenoxy substituents) highlight the importance of extended conjugation and aromatic groups in glucose uptake and insulin sensitivity, respectively . The target’s simpler tricyclic structure may limit these effects.

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